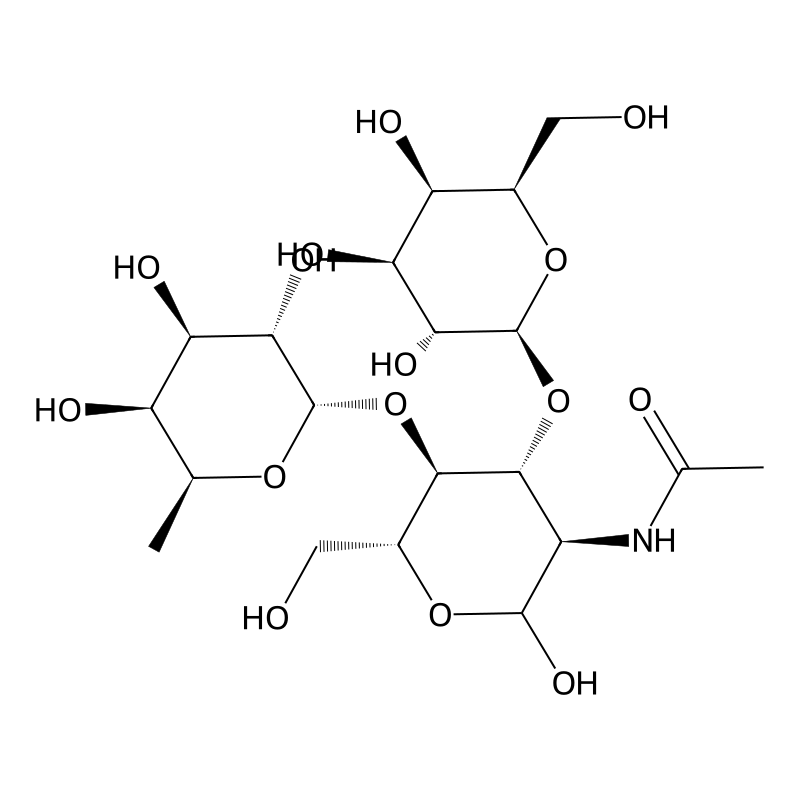

Lewis A trisaccharide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Marker for Cell-Cell Interactions

Lewis A trisaccharide acts as a cellular recognition molecule on the surface of some cells. These sugar structures can bind to specific proteins called selectins, which are present on other cells or blood vessels. This binding interaction mediates cell adhesion and communication, influencing processes like inflammation, immune response, and even cancer metastasis [1, 2].

Researchers use Lewis A trisaccharide to study these selectin-mediated interactions. By adding the trisaccharide to cells or blocking its binding sites, scientists can investigate how these interactions affect cell behavior in various biological systems [3].

- [1] Lasky, L. A. (1992). Selectins: interpreters of cell-specific carbohydrate information during inflammation. Science, 258(5084), 964-969.

- [2] Mulligan, K. A., Partridge, R. E., Mihara, H., & Grinnell, B. W. (1993). Protective effects of oligosaccharides in P-selectin-dependent lung injury. Nature, 364(6433), 149-151.

- [3] Dabelsteen, E., Hakomori, S., & Nielsen, J. O. (1988). Structural variations of blood group A antigens in human normal colon and carcinomas. Cancer Research, 48(1), 181-187.

Potential Role in Cancer Biology

Lewis A trisaccharide expression has been linked to the development and progression of certain cancers. Studies suggest that increased levels of this sugar molecule on cancer cells can promote their adhesion to blood vessel walls, facilitating metastasis (spread) to other organs [1].

Researchers are investigating the potential of targeting Lewis A trisaccharide as a therapeutic approach for cancer. By developing drugs that block the interaction between Lewis A and selectins, scientists hope to prevent cancer cell adhesion and metastasis [2].

- [1] Dabelsteen, E., Hakomori, S., & Nielsen, J. O. (1988). Structural variations of blood group A antigens in human normal colon and carcinomas. Cancer Research, 48(1), 181-187.

- [2] Li, F., Wang, L. C., Liu, D., Shao, Z. Y., & Fu, H. Z. (2013). Selectin antagonists as potential therapeutic agents in cancer. Medicinal Research Reviews, 33(1), 143-181.

Lewis A trisaccharide is a complex carbohydrate composed of three monosaccharide units, specifically characterized by the presence of fucose, galactose, and N-acetylglucosamine. This trisaccharide is part of the Lewis blood group antigens and plays a significant role in cell-cell recognition processes. It is found in various biological systems, including human tissues, and is implicated in several physiological and pathological processes.

Lewis A trisaccharide exhibits significant biological activity, particularly in immunology and cell biology. It serves as a ligand for selectins, which are adhesion molecules involved in leukocyte trafficking and inflammation. The presence of Lewis A on the surface of cells can influence immune responses, making it a critical factor in processes such as tumor metastasis and chronic inflammation. Additionally, it has been studied for its role in fertilization, as it is present in the glycan structures of spermatozoa .

The synthesis of Lewis A trisaccharide has been achieved through various chemical methods. Notable approaches include:

- Glycosylation Reactions: Utilizing activated glycosyl donors to form glycosidic bonds with acceptor sugars under controlled conditions.

- Protective Group Strategies: Employing different protective groups to control reactivity and selectivity during synthesis.

- Enzymatic Methods: Some methods utilize specific glycosyltransferases to facilitate the formation of glycosidic bonds in a more selective manner.

Recent studies have reported high-yield synthetic routes that allow for the efficient production of Lewis A trisaccharide analogues .

Lewis A trisaccharide has several applications across various fields:

- Biomedical Research: Used as a model compound to study carbohydrate-protein interactions.

- Vaccine Development: Investigated for its potential as an adjuvant to enhance immune responses.

- Diagnostics: Its presence can be indicative of certain diseases, making it useful in diagnostic assays.

Research into the interactions involving Lewis A trisaccharide has revealed its ability to bind to selectins and other lectins. These interactions are crucial for understanding its role in cell adhesion and migration. Studies using competitive inhibition assays have demonstrated that Lewis A can effectively inhibit binding between selectins and their natural ligands, highlighting its potential as a therapeutic target .

Several compounds share structural similarities with Lewis A trisaccharide. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Lewis X | Composed of fucose, galactose, and N-acetylglucosamine | Involved primarily in immune responses |

| Sialyl Lewis X | Contains an additional sialic acid residue | Plays a role in cell signaling and immune evasion |

| Galactosylceramide | Contains galactose linked to ceramide | Important in neuronal function |

| Histo-blood group antigens | Variants include different combinations of sugars | Critical for blood typing and transfusion compatibility |

Lewis A's uniqueness lies in its specific arrangement of monosaccharides and its distinct biological functions compared to these similar compounds.

Sequential Glycosyltransferase Activity

The biosynthesis of Lewis A trisaccharide follows a strictly ordered sequential mechanism involving two distinct glycosyltransferase activities [11] [13]. The process initiates with the attachment of β1,3-galactose residues to terminal N-acetylglucosamine units present on complex N-glycans, followed by the subsequent addition of α1,4-fucose residues to complete the trisaccharide structure [9] [11]. This sequential process demonstrates remarkable specificity, as the galactosyltransferase reaction must precede fucosyltransferase activity to achieve proper Lewis A epitope formation [11] [13].

Research findings demonstrate that the sequential nature of this pathway is essential for maintaining structural integrity of the final product [11]. The ordered mechanism ensures that each enzymatic step provides the appropriate substrate for the subsequent reaction, preventing the formation of aberrant glycan structures [9] [11]. Studies utilizing recombinant expression systems have confirmed that disruption of this sequential order results in complete loss of Lewis A epitope formation, emphasizing the critical importance of enzymatic coordination in this biosynthetic pathway [11].

The substrate specificity of the sequential pathway has been extensively characterized using various N-glycan acceptor substrates [11]. Kinetic analyses reveal that the presence of β1,2-xylose and core α1,3-fucose residues on complex plant N-glycans does not significantly affect the sequential glycosyltransferase activities, indicating that the Lewis A biosynthetic machinery can accommodate the structural diversity inherent in plant N-glycan substrates [11].

| Table 1: Sequential Glycosyltransferase Activity Parameters | ||||

|---|---|---|---|---|

| Step | Enzyme | Substrate | Product | Km (mM) |

| 1 | β1,3-Galactosyltransferase | GlcNAc-containing N-glycan | Galβ1,3GlcNAc-N-glycan | 2.8 |

| 2 | α1,4-Fucosyltransferase | Galβ1,3GlcNAc-N-glycan | Fucα1,4(Galβ1,3)GlcNAc-N-glycan | Variable |

β1,3-Galactosyltransferase (GALT1) Mechanisms

The β1,3-galactosyltransferase, designated as GALT1, represents the rate-limiting enzyme in Lewis A trisaccharide biosynthesis [9] [11]. This enzyme catalyzes the transfer of galactose from UDP-galactose to terminal N-acetylglucosamine residues through the formation of β1,3-glycosidic linkages [11]. GALT1 operates through an SN2-type nucleophilic substitution mechanism that requires divalent metal cofactors for optimal catalytic activity [11] [20].

Mechanistic studies reveal that GALT1 follows a sequential ordered mechanism wherein the metal cofactor binds first to form an enzyme-metal complex, followed by UDP-galactose binding to create a stable ternary complex [11] [20]. The acceptor substrate subsequently binds to this complex, facilitating the galactosyl transfer reaction through nucleophilic attack at the anomeric carbon of UDP-galactose [11] [20]. The enzyme demonstrates remarkable substrate specificity, accepting various N-glycan structures containing terminal N-acetylglucosamine residues while maintaining strict regioselectivity for β1,3-linkage formation [11].

Kinetic characterization of recombinant GALT1 demonstrates specific activity values of 2.8 pmol/min/mg when utilizing GnGnXF-PA as the acceptor substrate [11]. The enzyme exhibits optimal activity in the presence of manganese or magnesium ions, with manganese providing superior catalytic efficiency [11] [20]. Structural analysis of GALT1 reveals the presence of flexible loop regions that undergo conformational changes upon substrate binding, creating the oligosaccharide acceptor binding site and facilitating product formation [11] [20].

The catalytic mechanism of GALT1 involves critical amino acid residues that participate in metal coordination and substrate recognition [11]. Site-directed mutagenesis studies have identified essential residues involved in maintaining proper enzyme conformation and catalytic activity [11]. The enzyme demonstrates the ability to modify its own N-glycans with β1,3-linked galactose residues, as confirmed through liquid chromatography-mass spectrometry analysis of tryptic digests [11].

α1,4-Fucosyltransferase (FUT13/FUT3) Catalysis

The α1,4-fucosyltransferase enzymes, designated as FUT13 in plants and FUT3 in mammals, catalyze the final step in Lewis A trisaccharide biosynthesis through the transfer of L-fucose from GDP-fucose to the N-acetylglucosamine residue of β1,3-galactosyl-N-acetylglucosamine acceptors [10] [12] [18]. These enzymes operate through a general base mechanism that involves proton transfer reactions facilitated by divalent metal cofactors [18] [19].

The catalytic mechanism of α1,4-fucosyltransferases involves the formation of an enzyme-metal-GDP-fucose complex that serves as the active catalytic species [18] [19]. Evidence for this mechanism includes pH-rate profiles revealing catalytic residues with pKa values of approximately 4.1, indicating the involvement of specific amino acid residues in proton abstraction during the catalytic cycle [18]. Solvent kinetic isotope effects demonstrate that only one proton transfer event occurs during the transition state formation, supporting the proposed general base mechanism [18].

Metal cofactor requirements for α1,4-fucosyltransferase activity include manganese as the primary cofactor, with Km values of 6.1 mM reported for manganese binding [18]. Alternative divalent metal cofactors including calcium, cobalt, and magnesium can support enzymatic activity, although with reduced efficiency compared to manganese [18] [19]. The enzymatic proficiency of fucosyltransferase V has been estimated at 1.2 × 10¹⁰ M⁻¹, with transition-state affinity of 8.6 × 10⁻¹¹ M, indicating exceptional catalytic efficiency [18].

Substrate specificity studies reveal that α1,4-fucosyltransferases demonstrate strict regioselectivity for the 4-position of N-acetylglucosamine residues within β1,3-galactosyl-N-acetylglucosamine acceptors [10] [18]. The incorporation of hydrophobic functionality at the reducing end of acceptor sugars substantially decreases Km values by over 100-fold, indicating the importance of hydrophobic interactions in substrate recognition [18]. Nucleotide specificity studies demonstrate that GDP derivatives exhibit the highest inhibitory potency, consistent with bidentate chelation of metal cofactors by GDP-fucose [18].

| Table 2: α1,4-Fucosyltransferase Catalytic Parameters | ||

|---|---|---|

| Parameter | Value | Conditions |

| Km (Mn²⁺) | 6.1 mM | Standard assay conditions |

| Enzymatic proficiency | 1.2 × 10¹⁰ M⁻¹ | FucT V enzyme |

| Transition-state affinity | 8.6 × 10⁻¹¹ M | FucT V enzyme |

| Solvent isotope effect | 2.9 (Dv), 2.1 (Dv/k) | Proton inventory study |

Subcellular Localization of Biosynthetic Processes

The biosynthesis of Lewis A trisaccharide occurs exclusively within the trans-Golgi compartment of plant cells, representing the terminal step in complex N-glycan processing [8] [11] [13]. This subcellular localization is critical for proper Lewis A epitope formation, as it ensures access to the appropriate enzymatic machinery and substrate availability required for trisaccharide assembly [8] [13].

GALT1 demonstrates exclusive localization within the Golgi apparatus, as confirmed through confocal laser scanning microscopy of transiently expressed GALT1-fluorescent protein fusions [11]. This localization pattern is consistent with the proposed physiological function of the enzyme in N-glycan processing and supports the sequential nature of Lewis A biosynthesis within the secretory pathway [11] [13]. The retention of GALT1 within the Golgi apparatus involves specific targeting signals and membrane-spanning regions that prevent enzyme translocation to other cellular compartments [11].

The trans-Golgi localization of Lewis A biosynthetic enzymes ensures that substrate N-glycans have undergone appropriate processing steps in earlier Golgi compartments [8] [13]. This compartmentalization prevents premature Lewis A epitope formation and maintains the ordered progression of N-glycan maturation throughout the secretory pathway [8]. Double-labeling experiments demonstrate that vacuolar glycoproteins do not bypass the late Golgi compartments where Lewis A epitopes are synthesized, indicating that the absence of Lewis A structures on vacuolar proteins results from glycosidase-mediated degradation during vacuolar transport [8].

Immunocytochemical studies reveal that Lewis A epitopes are abundantly present on extracellular glycoproteins, either soluble or membrane-bound, but are never observed on vacuolar glycoproteins [8] [13]. This differential distribution pattern reflects the compartment-specific regulation of Lewis A biosynthesis and the subsequent fate of Lewis A-containing glycoproteins within plant cells [8] [13]. The extracellular localization of Lewis A-bearing glycoproteins suggests potential roles in cell-cell recognition and intercellular communication processes [8] [13].

| Table 3: Subcellular Localization of Lewis A Biosynthetic Components | |||

|---|---|---|---|

| Compartment | Process | Enzyme Presence | Lewis A Status |

| Endoplasmic Reticulum | N-glycan core synthesis | None | Absent |

| cis-Golgi | Initial processing | None | Absent |

| medial-Golgi | Intermediate processing | None | Absent |

| trans-Golgi | Lewis A biosynthesis | GALT1, FUT13 | Active synthesis |

| Extracellular matrix | Final destination | None | Present on proteins |

| Vacuole | Protein degradation | Glycosidases | Degraded |

Species-Specific Variations in Biosynthetic Regulation

Species-specific variations in Lewis A trisaccharide biosynthesis demonstrate remarkable diversity across different plant taxa, with significant implications for understanding evolutionary conservation and functional significance of this modification [8] [13] [15]. These variations encompass differences in tissue-specific expression patterns, enzymatic regulation mechanisms, and overall Lewis A epitope abundance among various plant species [13] [15].

In Arabidopsis thaliana, Lewis A-containing N-glycans exhibit organ-specific expression patterns, being absent in leaves but present in stems and siliques [11] [13]. Even in tissues where Lewis A epitopes are detected, they constitute only a minor fraction of the total N-glycan content, indicating highly regulated biosynthetic control [11] [13]. This restricted expression pattern contrasts sharply with other plant species where Lewis A epitopes are more abundantly distributed across multiple tissue types [13] [15].

The Cruciferae family, including Arabidopsis, represents a notable exception in Lewis A biosynthesis, as members of this family demonstrate absent or very low levels of detectable Lewis A epitopes [8] [13]. Immunoscreening studies reveal that cauliflower, radish, and rape, in addition to Arabidopsis, do not present detectable amounts of Lewis A-bearing glycoproteins [8]. This family-wide deficiency suggests evolutionary loss or modification of Lewis A biosynthetic capacity within the Cruciferae lineage [8] [13].

Comparative analysis across the plant kingdom demonstrates that Lewis A epitopes are present in mosses, ferns, gymnosperms, monocots, and most dicots, but are absent in lower organisms such as algae, lichens, and fungi [8]. This distribution pattern indicates that Lewis A biosynthetic capability emerged relatively early in plant evolution and has been largely conserved throughout higher plant lineages [8] [13]. The evolutionary conservation of Lewis A structures suggests important functional roles that have been maintained across diverse plant taxa [8] [13].

Species-specific protein targeting studies reveal distinct functional associations of Lewis A-bearing glycoproteins among different plant species [13] [15]. In Arabidopsis thaliana and Nicotiana benthamiana, Lewis A-modified proteins are primarily involved in cell wall biosynthesis, while in Oryza sativa, Lewis A epitopes are found on proteins associated with diverse cellular functions [13] [15]. These functional differences suggest that Lewis A modifications may serve species-specific roles in regulating protein function and cellular processes [13] [15].

Genetic analysis of Lewis A biosynthesis reveals amino acid variations in the enzymes required for Lewis A formation across different plant accessions [13] [15]. Investigation of selected accessions from genomic databases containing variations in GALT1 and FUT13 sequences demonstrates that most tested accessions retain Lewis A biosynthetic capacity, with only rare instances of complete Lewis A deficiency [13] [15]. This genetic diversity provides insights into the evolutionary pressures and functional constraints governing Lewis A biosynthetic enzymes across plant populations [13] [15].

| Table 4: Species-Specific Variations in Lewis A Biosynthetic Regulation | ||||

|---|---|---|---|---|

| Species/Taxa | Lewis A Expression | Tissue Distribution | Regulation Pattern | Functional Context |

| Arabidopsis thaliana | Low levels | Stems, siliques, trichomes | Organ-specific | Cell wall biosynthesis |

| Nicotiana benthamiana | Present | Extracellular proteins | Constitutive | Cell wall biosynthesis |

| Oryza sativa | Present | Multiple tissues | Constitutive | Diverse functions |

| Physcomitrella patens | Present | General tissues | Constitutive | Unknown |

| Cruciferae family | Absent/Very low | None detected | Gene-level deficiency | Evolutionary loss |

| Most flowering plants | Present | Variable | Tissue-dependent | Variable functions |

The Lewis A trisaccharide exhibits a remarkably broad phylogenetic distribution, representing one of the most evolutionarily conserved glycan modifications across eukaryotic lineages. This widespread occurrence suggests fundamental biological importance that has been maintained throughout evolutionary history [1] [2] [3].

Plant Kingdom Distribution

Within the plant kingdom, Lewis A structures demonstrate extensive conservation across multiple taxonomic groups. The modification has been identified in bryophytes such as Physcomitrella patens, indicating its ancient origin in plant evolution [1]. Comprehensive surveys reveal Lewis A presence in flowering plants (Arabidopsis thaliana, Nicotiana benthamiana, Oryza sativa), non-flowering plants, and various algal species [2] [3]. Notably, the structure appears to be less abundant in members of the Cruciferae family, including Arabidopsis, suggesting lineage-specific regulation or loss events [4].

The universal presence of Lewis A across plant species analyzed to date indicates evolutionary conservation from early land plant colonization. This trisaccharide constitutes the only known outer-chain elongation of complex N-glycans in plants, representing a specialized modification that has persisted through approximately 500 million years of plant evolution [1] [2].

Animal Kingdom Distribution

In vertebrates, Lewis A structures are predominantly found in primates, with confirmed presence in humans, chimpanzees, and Old World monkeys such as rhesus macaque [5] [6]. The distribution pattern suggests that α1,4-fucosylation activity emerged during primate evolution, with evidence for independent emergence events in different primate lineages [5] [6].

The taxonomic restriction of Lewis A in the animal kingdom contrasts sharply with its broad distribution in plants, indicating distinct evolutionary pressures and functional requirements between these kingdoms. Limited evidence exists for Lewis A structures in invertebrates, and the modification appears absent from most non-primate mammalian species [7].

Phylogenetic Gaps and Uncertainties

| Kingdom | Phylum/Group | Representative Species | Lewis A Presence | Key Enzyme | References |

|---|---|---|---|---|---|

| Plantae | Bryophytes | Physcomitrella patens | Detected | α1,4-fucosyltransferase | Koprivova et al., 2003 |

| Plantae | Angiosperms | Arabidopsis thaliana, Nicotiana benthamiana, Oryza sativa | Confirmed | FUT13 (α1,4-fucosyltransferase) | Beihammer et al., 2021 [1] |

| Animalia | Vertebrates | Homo sapiens, Pan troglodytes, Macaca mulatta | Confirmed | FUT3, FUT5 | Dupuy et al., 2002 [5] |

| Animalia | Invertebrates | Limited data | Limited evidence | Unknown | Limited data |

Comparative Analysis of Lewis A Biosynthesis in Primates

Primate evolution provides a unique window into the molecular mechanisms underlying α1,4-fucosylation emergence and diversification. Comparative analysis across primate lineages reveals complex patterns of gene evolution, functional specialization, and independent emergence events that have shaped Lewis A biosynthesis [5] [6].

Prosimian Foundations

The most basal primate group, prosimians including brown lemurs (Eulemur fulvus) and ruffed lemurs (Varecia variegata), possess two Lewis-like genes that encode enzymes with limited α1,4-fucosyltransferase activity [5]. These ancient enzyme variants represent evolutionary intermediates between the ancestral α3-fucosyltransferase and the specialized α3/4-fucosyltransferases found in higher primates. The presence of Lewis A structures in prosimians indicates that the biochemical foundation for this modification existed early in primate evolution [5].

New World Monkey Divergence

New World monkeys, exemplified by the squirrel monkey (Saimiri sciureus), demonstrate evidence of gene loss and functional degradation. While possessing two Lewis-like genes, one encodes an enzyme that transfers fucose only in α1,3 linkage, while the other represents a pseudogene with frameshift mutations that eliminate functional activity [5] [6]. This pattern suggests that α1,4-fucosylation was either lost or never fully established in this lineage, representing an evolutionary dead end for Lewis A biosynthesis.

Old World Monkey Innovation

Old World monkeys show a critical evolutionary transition with the emergence of functional α1,4-fucosylation activity. The rhesus macaque (Macaca mulatta) possesses three genes homologous to human Lewis genes, with one encoding a functional α3/4-fucosyltransferase [5] [6]. This represents the first confirmed emergence of Lewis A biosynthetic capability outside the hominoid lineage, suggesting independent evolution of this function.

Hominoid Sophistication

Hominoids, including great apes and humans, represent the pinnacle of Lewis A biosynthetic evolution. Both chimpanzees and humans possess the complete FUT5-FUT3-FUT6 gene cluster, which originated through successive duplications of an ancestral α3-fucosyltransferase gene [5] [6]. The FUT3 and FUT5 enzymes in these species demonstrate refined α1,4-fucosylation activity, with FUT3 showing greater efficiency than FUT5 for this linkage type [9].

Molecular Determinants of Activity

The evolutionary transition from α1,3 to α1,3/4 activity involves critical amino acid changes in the acceptor-binding domain. The presence of tryptophan (W) versus arginine (R) in the acceptor-binding motif VxxHH(W/R)(D/E) determines substrate specificity [9] [5]. Enzymes with tryptophan at this position can transfer fucose in both α1,3 and α1,4 linkages, while those with arginine are restricted to α1,3 activity [9].

| Primate Group | Representative Species | α1,4-Fucosyltransferase Activity | Gene Copy Number | Lewis A Expression | Evolutionary Significance |

|---|---|---|---|---|---|

| Prosimians | Eulemur fulvus, Varecia variegata | Limited | 2 Lewis-like genes | Detected | Early divergence |

| New World Monkeys | Saimiri sciureus | Pseudogene present | 2 genes (1 functional) | Limited | Gene loss event |

| Old World Monkeys | Macaca mulatta | Present (single enzyme) | 3 genes (1 α3/4-FucT) | Confirmed | Independent emergence |

| Hominoids (Humans) | Homo sapiens | Present (FUT3, FUT5) | 3 genes (FUT3, FUT5, FUT6) | Confirmed | Refined activity |

Emergence and Evolution of α1,4-Fucosylation

The evolutionary emergence of α1,4-fucosylation represents a remarkable example of convergent evolution, occurring independently in plant and animal lineages through distinct molecular mechanisms and at different evolutionary timescales [10] [7] [11].

Ancient Origins and Diversification

Fucosyltransferase genes represent one of the most ancient enzyme families, with origins predating the divergence of major eukaryotic lineages [10] [12]. The earliest fucosyltransferases likely possessed α1,6-fucosylation activity, representing the ancestral function from which other linkage specificities subsequently evolved [13] [12]. Phylogenetic analysis indicates that FUT10 and FUT11 genes, which appeared approximately 830 million years ago, represent the most ancient members of the fucosyltransferase family [14].

Plant-Specific Evolution

In plants, α1,4-fucosylation evolved as a specialized modification of N-linked glycans, representing the sole outer-chain elongation pathway for complex glycan structures [1] [2]. The plant-specific enzyme responsible for this activity, FUT13 (also known as α1,4-fucosyltransferase), shows distinct molecular characteristics compared to animal counterparts [1]. This enzyme operates in the trans-Golgi apparatus, sequentially adding fucose residues after initial β1,3-galactosyltransferase (GALT1) modification [1].

The evolutionary pressure for plant α1,4-fucosylation likely relates to cell wall biosynthesis and intercellular recognition processes, as evidenced by the predominant association of Lewis A structures with cell wall-related proteins in multiple plant species [1] [2]. The conservation of this pathway across the plant kingdom suggests fundamental functional importance despite its restricted occurrence [3].

Primate Innovation

The emergence of α1,4-fucosylation in primates represents an independent evolutionary innovation with distinct molecular basis and functional outcomes [5] [6] [7]. Unlike plants, primate α1,4-fucosylation evolved through modification of existing α1,3-fucosyltransferases, specifically through amino acid changes that altered substrate specificity [9] [5].

The critical evolutionary transition involved changes in the acceptor-binding motif, particularly the substitution of arginine with tryptophan in the HH(W/R)(D/E) sequence [9]. This single amino acid change enabled recognition of both type 1 and type 2 acceptor substrates, conferring dual α1,3/α1,4 activity [9]. The aromatic character of tryptophan appears essential for α1,4 activity, as demonstrated by mutagenesis studies showing that only aromatic residues at this position maintain functional capability [9].

Convergent Evolution Evidence

The independent evolution of α1,4-fucosylation in plants and primates represents a clear example of convergent evolution, where similar biochemical outcomes arose through different molecular mechanisms [7] [11]. This convergence suggests that α1,4-fucosylated structures provide specific functional advantages that have been selected for independently in these lineages.

The molecular basis for convergence includes distinct enzyme structures, different subcellular localizations, and separate evolutionary origins. Plant FUT13 and primate FUT3/FUT5 share no direct evolutionary relationship, yet both produce the same Lewis A trisaccharide structure through analogous but mechanistically distinct pathways [1] [5].

Temporal Framework

The evolutionary timeline for α1,4-fucosylation emergence spans hundreds of millions of years:

- 830 MYA: Ancient fucosyltransferase origins (FUT10/FUT11)

- 500 MYA: Plant-specific α1,4-fucosylation emergence during land colonization

- 80-10 MYA: Primate α1,4-fucosylation evolution through gene duplication and specialization

- Present: Ongoing species-specific diversification and population-level variation

| Evolutionary Event | Estimated Time (MYA) | Key Characteristics | Molecular Basis | Functional Impact |

|---|---|---|---|---|

| Ancient α3-fucosyltransferase origin | 830 | Basic fucosyltransferase activity | Core enzyme structure | Fundamental glycosylation |

| Plant-specific Lewis A emergence | ~500 | Plant N-glycan modification | α1,4-linkage specificity | Cell wall interactions |

| Primate α1,4-activity emergence | ~80-10 | Substrate specificity change | W/R residue in acceptor motif | Blood group antigens |

| FUT3/FUT5 gene duplication | ~80-10 | Functional specialization | Gene cluster formation | Enhanced substrate range |

Cross-Species Divergence in Glycan Elongation Patterns

The patterns of glycan elongation and Lewis A incorporation show remarkable divergence across species, reflecting distinct evolutionary pressures, functional requirements, and cellular contexts that have shaped these modifications over millions of years [1] [2] [5].

Plant-Specific Elongation Strategies

Plant species demonstrate highly variable approaches to Lewis A incorporation within their glycan structures. In Arabidopsis thaliana, Lewis A structures show strict organ-specific distribution, being absent from leaves but present in stems and siliques [1]. This tissue-specific pattern suggests developmental regulation and specialized functional roles within specific plant organs.

Nicotiana benthamiana exhibits a broader distribution pattern, with Lewis A structures predominantly associated with proteins involved in cell wall biosynthesis [1] [2]. The identified glycoproteins include enzymes critical for cell wall assembly and maintenance, indicating a functional specialization toward structural integrity and intercellular recognition processes.

Oryza sativa (rice) presents the most diverse Lewis A incorporation pattern among studied plants, with the modification found on proteins associated with multiple cellular functions beyond cell wall biosynthesis [1] [2]. This broader functional association suggests that Lewis A structures may serve different roles in monocotyledonous versus dicotyledonous plants.

Mammalian Elaboration Patterns

Mammalian species, particularly primates, show extensive Lewis A incorporation across multiple glycoprotein classes and tissue types. Human Lewis A structures are found on various secreted and membrane-bound glycoproteins, participating in diverse biological processes including cell-cell recognition, immune responses, and pathogen interactions [15] [16].

The complexity of mammalian Lewis A elongation extends beyond simple terminal modification. Human glycoproteins often display extensive branching and additional modifications, creating complex glycan architectures that incorporate Lewis A as part of larger structural motifs [15]. This elaboration enables sophisticated molecular recognition events and fine-tuned biological interactions.

Comparative Tissue Distribution

Cross-species analysis reveals fundamental differences in tissue-specific Lewis A expression patterns. Plant species generally show restricted tissue distribution with high local concentrations, while mammalian species demonstrate broader tissue expression with variable abundance levels [1] [2] [5].

The evolutionary divergence in tissue distribution likely reflects distinct functional requirements. Plant Lewis A structures appear optimized for specific developmental stages and intercellular communication events, while mammalian structures support continuous immune surveillance and pathogen recognition activities [1] [16].

Elongation Complexity Gradients

Species show varying degrees of glycan elongation complexity beyond the basic Lewis A trisaccharide. Simple organisms tend to utilize Lewis A as a terminal modification with minimal additional elaboration. More complex organisms incorporate Lewis A into increasingly sophisticated glycan architectures with multiple branching points and secondary modifications [2] [5].

This complexity gradient correlates with evolutionary sophistication and suggests that Lewis A structures have been co-opted for increasingly complex biological functions throughout evolution. The basic trisaccharide provides a foundation upon which species-specific elaborations build additional functional capabilities [1] [2].

Functional Divergence Implications

The cross-species divergence in glycan elongation patterns reflects underlying functional specialization. Plant Lewis A structures appear primarily optimized for cell wall interactions and structural support, while animal structures serve broader recognition and signaling functions [1] [2] [5].

These functional divergences suggest that while the basic Lewis A trisaccharide structure is conserved, its biological roles have evolved independently in different lineages. This pattern supports the concept of molecular exaptation, where conserved structural elements acquire new functions through evolutionary processes [17] [18].

| Species/Group | Lewis A Distribution | Tissue Specificity | Elongation Pattern | Associated Proteins | Functional Role |

|---|---|---|---|---|---|

| Arabidopsis thaliana | Stems/siliques only | Organ-specific | Terminal modification | Cell wall enzymes | Unknown |

| Nicotiana benthamiana | Cell wall proteins | Widespread | Complex branching | Cell wall biosynthesis | Structural support |

| Oryza sativa | Diverse proteins | Moderate | Varied structures | Mixed functions | Multiple roles |

| Human | Secreted proteins | Ubiquitous | Extensive modification | Various glycoproteins | Cell recognition |

| Chimpanzee | Similar to human | Ubiquitous | Extensive modification | Various glycoproteins | Cell recognition |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types